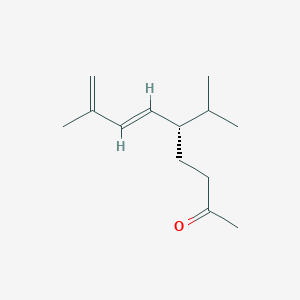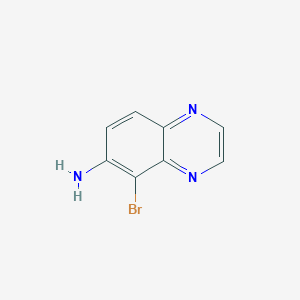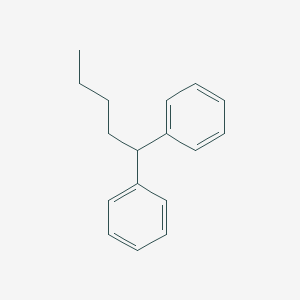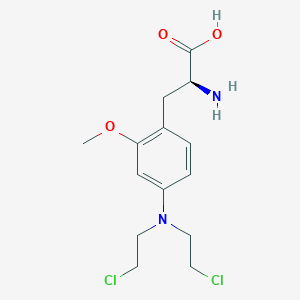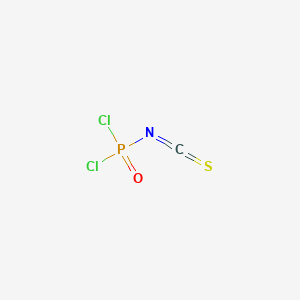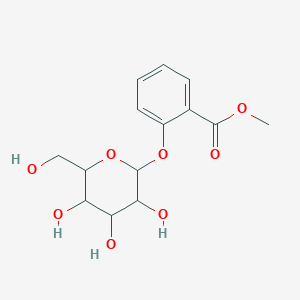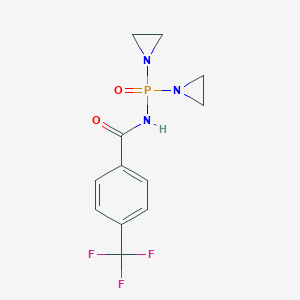
N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide, commonly known as BzpT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BzpT belongs to the class of compounds known as DNA alkylating agents, which are known to cause damage to the DNA molecule and disrupt its normal functioning.
Mécanisme D'action
BzpT exerts its anticancer effects by forming covalent bonds with the DNA molecule, leading to the formation of DNA adducts. These adducts cause structural changes in the DNA molecule, leading to the disruption of DNA replication and transcription. The accumulation of DNA damage ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
BzpT has been found to cause DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of radiation therapy in cancer treatment. However, BzpT has been found to be toxic to normal cells as well, leading to potential side effects such as bone marrow suppression and gastrointestinal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BzpT in lab experiments include its potential as a potent anticancer agent and its ability to enhance the efficacy of radiation therapy. However, the limitations of using BzpT in lab experiments include its toxicity to normal cells and the potential for drug resistance development.
Orientations Futures
For research on BzpT include the development of more potent analogs with reduced toxicity to normal cells. Furthermore, the combination of BzpT with other anticancer agents may lead to enhanced efficacy and reduced toxicity. The identification of biomarkers for BzpT sensitivity may also lead to personalized cancer treatment strategies. Additionally, the potential use of BzpT in combination with immunotherapy may lead to improved outcomes in cancer treatment.
Méthodes De Synthèse
The synthesis of BzpT involves the reaction of p-trifluoromethylbenzoyl chloride with bis(1-aziridinyl)phosphine. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained after purification through column chromatography. The purity of the product is determined through various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
BzpT has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. BzpT has also been found to enhance the efficacy of radiation therapy in cancer treatment. Furthermore, BzpT has shown activity against drug-resistant cancer cells, making it a potential candidate for the treatment of refractory cancers.
Propriétés
Numéro CAS |
1766-62-7 |
|---|---|
Nom du produit |
N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide |
Formule moléculaire |
C12H13F3N3O2P |
Poids moléculaire |
319.22 g/mol |
Nom IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-9(2-4-10)11(19)16-21(20,17-5-6-17)18-7-8-18/h1-4H,5-8H2,(H,16,19,20) |
Clé InChI |
XUEXERYPJFMZOH-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
SMILES canonique |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



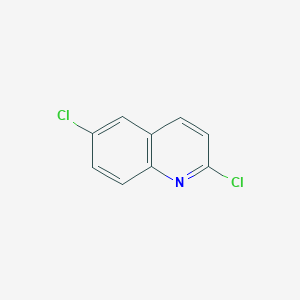
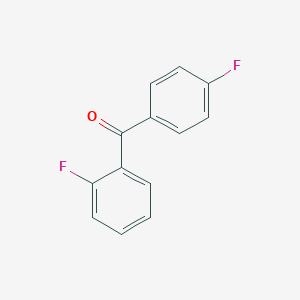
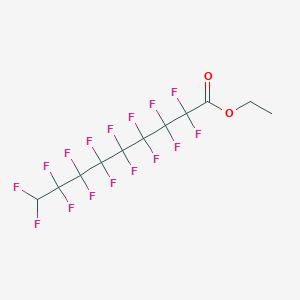
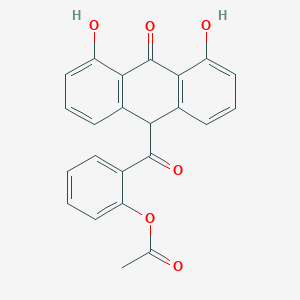
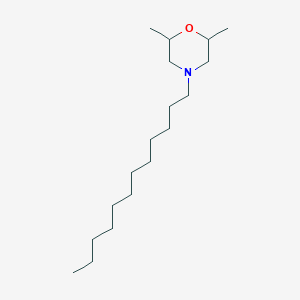
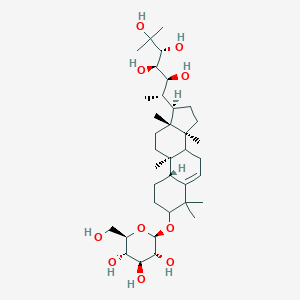
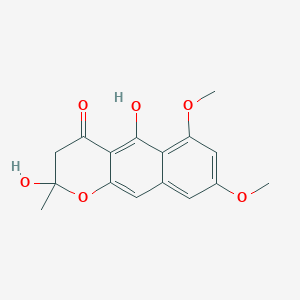
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
